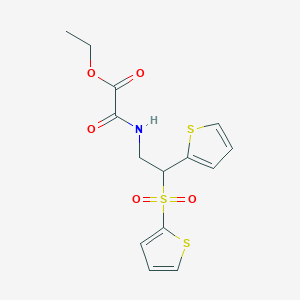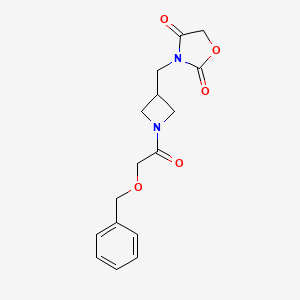![molecular formula C13H20O4 B2862602 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 24238-73-1](/img/structure/B2862602.png)
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.14 g/mol . This compound is characterized by its unique bicyclo[3.2.2]nonane structure, which is a rigid and stable framework often found in various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically proceeds under mild conditions and can be catalyzed by various reagents to yield the desired bicyclic structure.
Analyse Chemischer Reaktionen
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for amination reactions and other organometallic reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the bicyclic core structure.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of the bicyclo[3.2.2]nonane structure have shown potential as anticancer agents and other therapeutic applications . Additionally, this compound can be used in the development of molecular tweezers and ion receptors due to its rigid and stable framework .
Wirkmechanismus
The mechanism of action of 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For example, in anticancer research, derivatives of this compound may interact with cellular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be compared with other similar bicyclic compounds, such as bicyclo[3.3.1]nonane derivatives. While both structures share a rigid and stable framework, the bicyclo[3.2.2]nonane structure is unique in its specific arrangement of carbon atoms, which can influence its chemical reactivity and biological activity . Similar compounds include various functionalized bicyclo[3.3.1]nonanes and their heteroanalogues .
Eigenschaften
IUPAC Name |
5-ethoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-2-17-11(16)13-5-3-4-12(6-8-13,7-9-13)10(14)15/h2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVQZOJASYKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)


![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)
![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)
![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)


![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)
